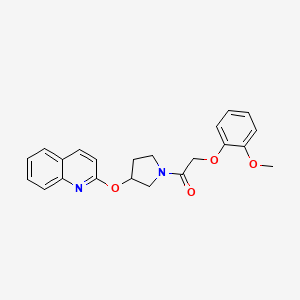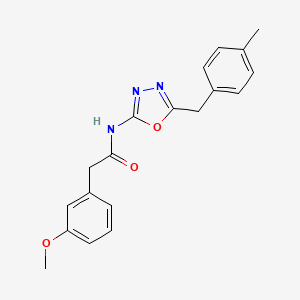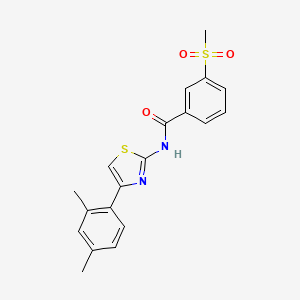
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a benzamide group, and a methylsulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the coupling of the thiazole ring with 2,4-dimethylphenyl bromide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the benzamide group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide: Lacks the methylsulfonyl group, which may affect its solubility and bioactivity.
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylthio)benzamide: Contains a methylthio group instead of a methylsulfonyl group, potentially altering its chemical reactivity and biological activity.
Uniqueness
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical properties and biological interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-7-8-16(13(2)9-12)17-11-25-19(20-17)21-18(22)14-5-4-6-15(10-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBHWYBNCVKMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
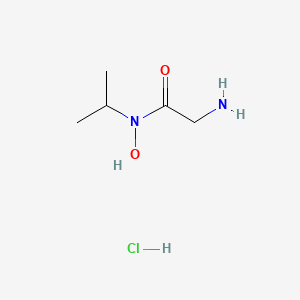
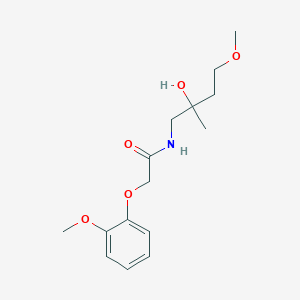
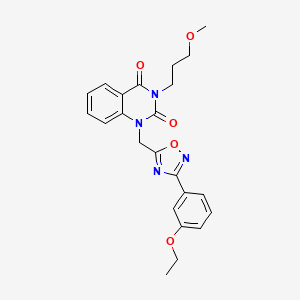

![2-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2782007.png)

![6-bromo-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2782010.png)
![3-[4-(oxolan-2-ylmethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2782014.png)
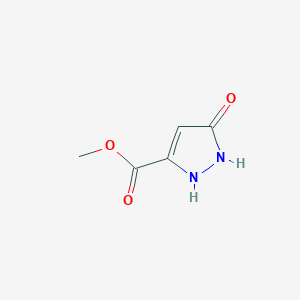
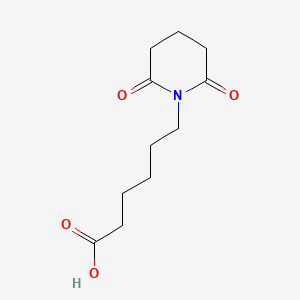
![N-(1-cyanocyclopentyl)-2-{2-[(morpholin-4-yl)methyl]-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2782021.png)
